molecular formula C15H10Cl2FNO2 B1294563 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide CAS No. 2836-40-0

2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide

Cat. No. B1294563
CAS RN: 2836-40-0
M. Wt: 326.1 g/mol
InChI Key: JXGJTLQYJCMHKX-UHFFFAOYSA-N
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Description

The compound "2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide" is a chlorinated acetamide with potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar chlorinated acetamides and their synthesis, structure, and biological activities. These compounds are of interest due to their potential pharmacological properties and their use in various chemical reactions.

Synthesis Analysis

The synthesis of chlorinated acetamides typically involves the acylation of aromatic amines with chlorinated acyl chlorides or anhydrides. For example, the synthesis of "4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide" involves the reaction of a nitrophenyl compound with an acylating agent, characterized by spectroscopic methods such as NMR, MS, and IR . Similarly, "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" is synthesized from a chlorinated aniline derivative and POCl3 in acetate . These methods could potentially be adapted for the synthesis of "2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide."

Molecular Structure Analysis

The molecular structure of chlorinated acetamides is often characterized using X-ray diffraction, revealing details such as bond angles, dihedral angles, and crystal packing. For instance, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" has a chlorophenyl ring oriented at a specific angle to the thiazole ring, with molecules linked via intermolecular interactions . These structural details are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Chlorinated acetamides can participate in various chemical reactions, including further functionalization and coupling reactions. The papers provided do not detail specific reactions for "2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide," but they do discuss reactions involving similar compounds. For example, "Synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide" describes the use of a chlorinated acetamide in the synthesis of monomers for polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms can affect the compound's polarity and intermolecular interactions, as seen in "N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide," where the crystal packing is stabilized by hydrogen bonds and weak intermolecular interactions . These properties are essential for the practical application and handling of the compound.

Scientific Research Applications

1. Medicinal Chemistry

  • Application : This compound is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as potential therapeutic candidates .

2. Pharmaceutical Ingredient Analysis

  • Application : It is used in the quantification of genotoxic impurities in the active pharmaceutical ingredient Lorazepam .
  • Method : A reversed-phase high-performance liquid chromatography method was developed and validated for the quantification .
  • Results : This method provided excellent sensitivity and a typical target analyte level of 150 ppm .

3. Anticancer Agent

  • Application : This compound is a potential anticancer agent .

4. Anti-Hepatitis B Virus Compounds

  • Application : It is used in the synthesis of anti-hepatitis B virus compounds .

5. Neurotransmission

  • Application : This compound is involved in neurotransmission processes .

6. Anti-Inflammatory Agent

  • Application : It is used in the synthesis of anti-inflammatory compounds .

7. Neurotransmission

  • Application : This compound is involved in neurotransmission processes .

8. Anti-Inflammatory Agent

  • Application : It is used in the synthesis of anti-inflammatory compounds .

Future Directions

As an intermediate in the synthesis of certain drugs, this compound has potential applications in the pharmaceutical industry . It’s also used in the synthesis of anti-hepatitis B virus compounds , suggesting potential future directions in antiviral drug development.

properties

IUPAC Name

2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2FNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGJTLQYJCMHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182603
Record name 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide

CAS RN

2836-40-0
Record name 2-Chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2836-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Rashid, A Ashraf, SS Rehman… - Current Organic …, 2019 - ingentaconnect.com
Background: 1,4-Diazepines are two nitrogen containing seven membered heterocyclic compounds and associated with a wide range of biological activities. Due to its medicinal …
Number of citations: 21 www.ingentaconnect.com

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